Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol is a chemical compound known for its unique structure and properties. This compound features a spirocyclic framework with sulfur atoms, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the spirocyclic structure and incorporation of sulfur atoms through thiol or disulfide intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of sulfur atoms to thiols or disulfides.
Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure and sulfur atoms play a crucial role in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dithiaspiro[4.4]nonan-1-ol: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.
4-Cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol: Another similar compound without the acetic acid group.
Uniqueness
Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol is unique due to the presence of both the acetic acid and spirocyclic sulfur-containing structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88328-83-0 |
---|---|
Molekularformel |
C14H22O3S2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol |
InChI |
InChI=1S/C12H18OS2.C2H4O2/c13-11-12(7-3-4-8-12)10(14-15-11)9-5-1-2-6-9;1-2(3)4/h11,13H,1-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
HVNDPPNICMMMQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC(=C2C3(CCCC3)C(SS2)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.